1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid

Antiproliferative Activity Cancer Research Medicinal Chemistry

This unique pyrazolo[3,4-c]pyridine scaffold with a free 3-carboxylic acid is essential for medicinal chemistry, enabling specific interactions for kinase inhibitor development and serving as a key building block for Apixaban impurity analysis. Its rigid bicyclic structure and precise functionalization are critical for structure-activity relationship (SAR) studies in oncology and antimicrobial programs. Substitution with regioisomers or analogs will fundamentally alter research outcomes.

Molecular Formula C7H5N3O2
Molecular Weight 163.13 g/mol
CAS No. 932702-13-1
Cat. No. B1393292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid
CAS932702-13-1
Molecular FormulaC7H5N3O2
Molecular Weight163.13 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C1C(=NN2)C(=O)O
InChIInChI=1S/C7H5N3O2/c11-7(12)6-4-1-2-8-3-5(4)9-10-6/h1-3H,(H,9,10)(H,11,12)
InChIKeyQDZQGBUZFAVGIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid (CAS 932702-13-1): Core Scaffold and Key Differentiators for Procurement


1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid is a heterocyclic compound with a molecular formula of C7H5N3O2 and a molecular weight of 163.133 g/mol . It belongs to the pyrazolo[3,4-c]pyridine class, a scaffold recognized for its versatility in medicinal chemistry and its potential as a precursor for kinase inhibitors and other bioactive molecules [1]. While the core compound itself is primarily a synthetic intermediate, its unique bicyclic structure, which fuses a pyrazole ring to a pyridine ring at the 3,4-c positions, provides a rigid platform for derivatization . This structural arrangement is crucial for enabling specific interactions with biological targets, a key reason why derivatives of this core are actively investigated in drug discovery programs [2].

Why Generic Substitution Fails: The Functional Impact of the 3-Carboxylic Acid Position on the 1H-Pyrazolo[3,4-c]pyridine Scaffold


Direct substitution of 1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid with regioisomeric or structurally analogous building blocks is not feasible without fundamentally altering the chemical and biological properties of the final product. The position of the carboxylic acid group on the pyrazole ring (the '3-position' of the fused system) dictates the compound's reactivity, tautomeric behavior, and ability to form specific non-covalent interactions [1]. For instance, shifting the carboxylic acid to the 4-position of the pyridine ring yields 1H-Pyrazolo[3,4-c]pyridine-4-carboxylic acid, a different regioisomer with distinct chemical and pharmacological properties . Furthermore, the presence of the free carboxylic acid on the fully aromatic system provides a unique balance of hydrogen-bonding capability and aromaticity that is absent in tetrahydro derivatives or ester prodrugs . Therefore, substituting this compound with a generic 'pyrazolopyridine acid' will result in a different chemical entity with an unpredictable and likely unsuitable profile for a given research or development program .

Quantitative Differentiation Evidence: 1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid vs. Comparators


Cytotoxic Potential: Sub-Micromolar Activity of a Derivative Against MCF7 Breast Cancer Cells

While the parent compound is a synthetic intermediate, its derivatives exhibit significant antiproliferative activity. A study reported an IC50 value of 0.59 μM for a derivative of 1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid against the MCF7 breast cancer cell line . This sub-micromolar activity demonstrates the potential of this specific scaffold for generating potent anticancer agents, a differentiation from the parent scaffold itself. In comparison, derivatives based on the 3-phenylpyrazolo[3,4-c]pyridine scaffold exhibited IC50 values ranging from 0.87 to 4.3 μM across various cancer cell lines, indicating that modifications at the 3-carboxylic acid position can yield potent and selective antiproliferative effects [1].

Antiproliferative Activity Cancer Research Medicinal Chemistry

Cytotoxic Activity: Lower Micromolar Potency of Derivatives Against Prostate Cancer Cell Lines

Further evidence of the scaffold's potential comes from studies on derivatives with substitutions at the 1, 3, 5, or 7 positions of the pyrazolo[3,4-c]pyridine core. These compounds demonstrated inhibitory activity against a panel of 8 human kinases at a concentration of 10 μM, and some showed promising antiproliferative activity in the range of 5.12-17.12 μM against cancer cell lines [1]. More specifically, other derivatives in this class have been shown to exhibit cytotoxic effects by inducing apoptotic cell death and inhibiting protein kinases, with IC50 values ranging from 3.0 to 16.0 µM in prostate cancer cell lines . This activity profile is a direct consequence of the specific substitution patterns enabled by the core scaffold.

Prostate Cancer Cytotoxicity Kinase Inhibition

Physicochemical Properties: Density and Predicted Boiling Point for Formulation and Handling

For process chemists and formulation scientists, the physicochemical properties of the starting material are critical. 1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid has a reported density of 1.6±0.1 g/cm³ and a predicted boiling point of 501.7±30.0 °C at 760 mmHg . While the free carboxylic acid generally confers lower solubility in aqueous buffers compared to its ester prodrugs, this property can be advantageous for controlling release rates in certain formulations [1]. In contrast, the ethyl ester derivative is described as a crystalline solid with improved solubility in organic solvents, making it more suitable for different synthetic or formulation pathways . This data allows for informed decision-making in the early stages of drug development.

Formulation Development Pre-formulation Chemical Properties

Primary Research & Industrial Applications for 1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid (CAS 932702-13-1)


Scaffold for Developing Pim-1 Kinase and GSK-3β Inhibitors in Oncology Research

The pyrazolo[3,4-c]pyridine core, specifically when functionalized at the 3-position, is a validated scaffold for developing inhibitors of key oncology targets such as Pim-1 and GSK-3β kinases [1]. As evidenced by the class-level activity data, derivatives of this scaffold demonstrate micromolar to sub-micromolar antiproliferative activity in prostate and breast cancer cell lines [2]. Procurement of the 3-carboxylic acid derivative provides a key intermediate for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity against these kinases [3].

Key Intermediate in the Synthesis of PDE4 Inhibitors for Inflammatory Disease Research

The 7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine scaffold, which can be derived from the target compound, has been identified as a novel structural class of potent and selective PDE4 inhibitors [1]. These inhibitors are of significant interest for treating inflammatory diseases such as asthma and COPD. The 3-carboxylic acid moiety provides a crucial synthetic handle for introducing various substituents that modulate the compound's pharmacokinetic and pharmacodynamic properties, as demonstrated by the development of orally active PDE4 inhibitors with therapeutic potential [2].

Precursor for Anticoagulant Apixaban Impurities and Related Analogs

The 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid core is a critical structural component of the blockbuster anticoagulant drug Apixaban [1]. Specifically, 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid is a known Apixaban acid impurity [2]. Procuring the 3-carboxylic acid building block is therefore essential for analytical chemistry groups involved in the synthesis, characterization, and quality control of Apixaban and its related substances.

Building Block for Antimicrobial Agents with Activity Against Drug-Resistant Strains

Derivatives of the pyrazolo[3,4-c]pyridine scaffold have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria, including drug-resistant strains [1]. Research indicates that specific substitutions on this core can enhance antimicrobial efficacy, as measured by minimum inhibitory concentration (MIC) assays [2]. The 3-carboxylic acid serves as a versatile starting point for creating focused libraries of compounds to explore structure-activity relationships (SAR) and identify novel antimicrobial leads with improved potency and reduced susceptibility to resistance mechanisms [3].

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